molecular formula C21H16ClN3O B11123845 N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide

N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B11123845
M. Wt: 361.8 g/mol
InChI Key: GOWSDXPRJYDBMF-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide typically involves multistep reactions starting from readily available starting materials. One common method involves the condensation of 2-aminopyridine with arylglyoxals, followed by cyclization and functionalization steps . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects . Molecular docking studies have provided insights into the binding modes and affinities of this compound with its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and benzamide groups

Properties

Molecular Formula

C21H16ClN3O

Molecular Weight

361.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide

InChI

InChI=1S/C21H16ClN3O/c1-14-6-5-13-25-19(14)23-18(15-9-11-17(22)12-10-15)20(25)24-21(26)16-7-3-2-4-8-16/h2-13H,1H3,(H,24,26)

InChI Key

GOWSDXPRJYDBMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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